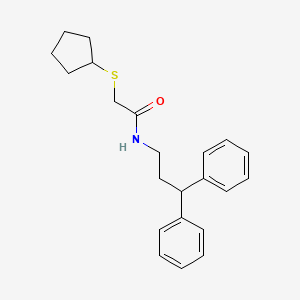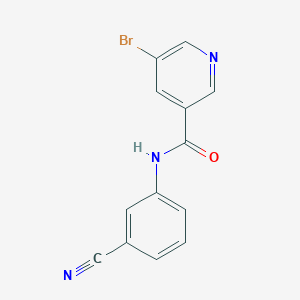
2-cyclopentylsulfanyl-N-(3,3-diphenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentylsulfanyl-N-(3,3-diphenylpropyl)acetamide, commonly known as ML352, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of N-acylthiourea derivatives and has been studied for its potential use in treating various diseases.
Wirkmechanismus
ML352 works by inhibiting the activity of PPT1 and AChE. PPT1 is involved in the growth and survival of cancer cells, and inhibiting its activity can lead to the death of cancer cells. AChE is involved in the breakdown of acetylcholine, and inhibiting its activity can lead to an increase in the levels of acetylcholine, which is important for memory and movement.
Biochemical and Physiological Effects:
ML352 has been shown to have a variety of biochemical and physiological effects. In cancer research, ML352 has been shown to induce cell death in cancer cells. In Alzheimer's disease and Parkinson's disease research, ML352 has been shown to improve cognitive function and motor function, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
ML352 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have a high degree of specificity for its target proteins, which reduces the risk of off-target effects. However, ML352 also has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to achieve therapeutic effects. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for ML352 research. One direction is to study its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use in other diseases that involve the target proteins PPT1 and AChE. Additionally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of ML352 for therapeutic use.
Synthesemethoden
The synthesis of ML352 involves the reaction of cyclopentanethiol with N-(3,3-diphenylpropyl)acetamide in the presence of a catalyst. The resulting compound is then purified using various methods such as column chromatography and recrystallization. The purity of the compound is confirmed using techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
ML352 has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ML352 has been shown to inhibit the activity of a protein called PPT1, which is involved in the growth and survival of cancer cells. In Alzheimer's disease and Parkinson's disease research, ML352 has been shown to inhibit the activity of an enzyme called AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and movement.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-(3,3-diphenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NOS/c24-22(17-25-20-13-7-8-14-20)23-16-15-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,20-21H,7-8,13-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVINRAJGQXMYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentylsulfanyl-N-(3,3-diphenylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-ethylpiperazin-1-yl)-3-methylphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide](/img/structure/B7681125.png)
![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)
![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
![1-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7681144.png)
![Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate](/img/structure/B7681147.png)
![[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B7681161.png)
![N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7681162.png)
![N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7681166.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 3-methylbenzo[g][1]benzofuran-2-carboxylate](/img/structure/B7681171.png)
![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7681178.png)
![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7681183.png)

![2-morpholin-4-yl-5-nitro-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7681197.png)